molecular formula C23H19BrN2O2 B416987 4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B416987
M. Wt: 435.3g/mol
InChI Key: SEYYBSYGXACSAN-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that features a bromine atom, a benzooxazole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzooxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to the presence of the benzooxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3g/mol

IUPAC Name

4-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C23H19BrN2O2/c1-13-10-15(3)21-20(11-13)26-23(28-21)17-5-4-14(2)19(12-17)25-22(27)16-6-8-18(24)9-7-16/h4-12H,1-3H3,(H,25,27)

InChI Key

SEYYBSYGXACSAN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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